Tredaptive

Descripción

Contextualization of Nicotinic Acid (Niacin) in Receptor-Mediated Signaling

Nicotinic acid's therapeutic effects and its primary side effect are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). researchgate.netdrugbank.com This receptor is expressed on the surface of various cell types, including adipocytes, immune cells like macrophages and Langerhans cells, and even in pancreatic β-cells. researchgate.netnih.gov

The signaling cascade initiated by nicotinic acid binding to GPR109A is cell-type dependent. researchgate.net

In Adipocytes: Activation of GPR109A leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. biorxiv.org This cascade ultimately decreases the activity of hormone-sensitive lipase (B570770), resulting in reduced hydrolysis of triglycerides and a subsequent decrease in the release of free fatty acids into the bloodstream. biorxiv.org

In Immune Cells (Langerhans cells and Macrophages): The binding of niacin to GPR109A in these cells triggers a different pathway. researchgate.net It leads to the release of arachidonic acid and the subsequent synthesis of prostaglandins (B1171923), most notably prostaglandin (B15479496) D2 (PGD2). wikipedia.orgfrontiersin.org This PGD2 release is the primary cause of the vasodilation that manifests as cutaneous flushing. wikipedia.org In macrophages, GPR109A activation has also been shown to upregulate cholesterol transporters, suggesting a role in reverse cholesterol transport. researchgate.net

In Pancreatic β-cells: Studies have shown that GPR109A activation can have anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway. nih.gov

The diverse signaling outcomes of GPR109A activation in different tissues highlight the complexity of nicotinic acid's pharmacological profile.

Introduction to Laropiprant (B1674511) as a Prostanoid Receptor Modulator

Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). nih.govapexbt.com Its primary pharmacological action is to block the effects of PGD2, a key mediator of the flushing response caused by nicotinic acid. wikipedia.org By competitively binding to the DP1 receptor, laropiprant prevents PGD2 from inducing vasodilation and increasing blood flow, particularly in the skin. nih.gov

Preclinical studies demonstrated the high affinity and selectivity of laropiprant for the DP1 receptor.

| Receptor | Ki (nM) |

|---|---|

| DP1 | 0.57 |

| DP2 | 750 |

| TP | ≥ 2.95 |

| EP1 | ≥ 2.95 |

| EP2 | ≥ 2.95 |

| EP3 | ≥ 2.95 |

| EP4 | ≥ 2.95 |

| FP | ≥ 2.95 |

| IP | ≥ 2.95 |

Data sourced from Tocris Bioscience and APExBIO showing the high selectivity of Laropiprant for the DP1 receptor over other prostanoid receptors. apexbt.comtocris.com

Laropiprant also exhibits a much lower affinity for the thromboxane (B8750289) A2 receptor (TP), which is involved in platelet aggregation. nih.gov However, at therapeutic concentrations, this interaction is not considered clinically significant. europa.eu

Conceptual Framework for Combined Pharmacological Action (Preclinical Focus)

The rationale for combining nicotinic acid with laropiprant in Tredaptive was to uncouple the therapeutic lipid-modifying effects of nicotinic acid from its primary dose-limiting side effect of flushing. nih.govbjcardio.co.uk

The preclinical hypothesis was that by selectively blocking the DP1 receptor with laropiprant, the PGD2-mediated vasodilation responsible for flushing could be significantly reduced without interfering with the GPR109A-mediated effects on lipid metabolism in adipocytes. nih.govnih.gov

Preclinical studies in animal models supported this concept. For instance, in a murine model, laropiprant was shown to suppress the vasodilatory response induced by nicotinic acid. apexbt.com The combination was designed to allow for the use of effective doses of nicotinic acid, thereby maximizing its lipid-lowering potential with improved tolerability. nih.gov The co-administration of extended-release niacin and laropiprant was shown to preserve the lipid-modifying effects of niacin while reducing flushing. researchgate.net

| Compound | Mechanism of Action | Key Preclinical Finding | Reference |

|---|---|---|---|

| Nicotinic Acid | GPR109A agonist | Reduces free fatty acid release from adipocytes; induces PGD2 synthesis in skin cells | biorxiv.org |

| Laropiprant | Selective DP1 receptor antagonist | Blocks PGD2-induced vasodilation | apexbt.com |

| Nicotinic Acid + Laropiprant | Combined GPR109A agonism and DP1 antagonism | Maintains lipid-lowering effects while reducing flushing behavior in animal models | researchgate.net |

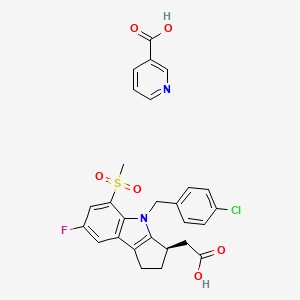

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

1046050-73-0 |

|---|---|

Fórmula molecular |

C27H24ClFN2O6S |

Peso molecular |

559.0 g/mol |

Nombre IUPAC |

2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C21H19ClFNO4S.C6H5NO2/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;8-6(9)5-2-1-3-7-4-5/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);1-4H,(H,8,9)/t13-;/m1./s1 |

Clave InChI |

ZZRFQBQNZLFESZ-BTQNPOSSSA-N |

SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

SMILES isomérico |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

SMILES canónico |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F.C1=CC(=CN=C1)C(=O)O |

Otros números CAS |

1046050-73-0 |

Origen del producto |

United States |

Nicotinic Acid Component: Molecular Targets and Intracellular Signaling

G Protein-Coupled Receptor 109A (GPR109A/HM74A/PUMA-G) as a Primary Molecular Target

The primary molecular target responsible for the pharmacological effects of nicotinic acid is the G protein-coupled receptor 109A, also known as hydroxycarboxylic acid receptor 2 (HCAR2), HM74A in humans, and PUMA-G in mice. hmdb.cajci.orgbiorxiv.org This receptor is a high-affinity receptor for nicotinic acid and mediates several of its key effects, including decreased lipolysis and increased adiponectin secretion. hmdb.camybiosource.com

Receptor Identification and Characterization in Preclinical Models

GPR109A was identified as a receptor for nicotinic acid through various studies, including those utilizing preclinical models. jci.orgnih.gov Research in mice, for instance, demonstrated that the nicotinic acid-induced antilipolytic effect was absent in mice lacking the PUMA-G receptor, the murine homolog of human GPR109A. jci.org This provided strong evidence for GPR109A's role in mediating nicotinic acid's effects on lipid metabolism in adipocytes. The receptor is expressed in various tissues, including adipose tissue, immune cells (such as macrophages, neutrophils, and Langerhans cells), and the gastrointestinal tract. abcam.comresearchgate.netmdpi.com Its expression has also been observed in normal mammary tissue and hepatocytes in preclinical models. nih.govaacrjournals.org

Ligand Binding and Activation Dynamics of GPR109A

Nicotinic acid acts as a high-affinity ligand for GPR109A. hmdb.cajci.orgmybiosource.com The binding of nicotinic acid to GPR109A leads to receptor activation. Studies investigating the structural determinants of ligand binding have identified specific amino acid residues within the receptor that are critical for this interaction. These include residues such as Asn86 and Trp91 in transmembrane helix (TMH) 2 and extracellular loop (ECL) 1, Arg111 in TMH3, Ser178 in ECL2, and Phe276 and Tyr284 in TMH7. nih.govresearchgate.net Arg111 in TMH3 is particularly important, serving as a basic anchor point for the carboxylate group of nicotinic acid and other ligands. nih.govresearchgate.netfu-berlin.de The heterocyclic ring of nicotinic acid is embedded within a pocket formed by residues including Trp91, Phe276, and Tyr284, and an hydrogen bond interaction with Ser178 in ECL2 is also involved in binding. nih.govresearchgate.net The presence of a carboxylic group in ligands is necessary for GPR109A activation, as demonstrated by the inability of nicotinamide (B372718), which lacks this group, to activate the receptor. fu-berlin.de

G-Protein Coupling and Downstream Signal Transduction Pathways

GPR109A is a Gi/Go protein-coupled receptor. hmdb.caabcam.comfishersci.co.ukresearchgate.netnih.gov Upon activation by nicotinic acid, the receptor couples to Gi-type G-proteins, initiating a cascade of intracellular signaling events. hmdb.cajci.orgabcam.comfishersci.co.uknih.gov

The primary downstream effect of GPR109A activation through its coupling to Gi proteins is the inhibition of adenylyl cyclase activity. hmdb.caabcam.comfishersci.co.ukresearchgate.netnih.gov This inhibition is a key mechanism by which nicotinic acid exerts its effects, particularly the antilipolytic effect in adipocytes. hmdb.cajci.orgmybiosource.com Pertussis toxin, which inactivates Gi proteins, has been shown to block the effects of GPR109A activation, confirming the involvement of this G-protein subfamily. aacrjournals.orgnih.gov

The inhibition of adenylyl cyclase by activated Gi proteins leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). hmdb.caabcam.comfishersci.co.ukresearchgate.netnih.govaginganddisease.org This reduction in cAMP is a central event in the signaling pathway downstream of GPR109A activation. In adipocytes, lower cAMP levels lead to decreased activity of hormone-sensitive lipase (B570770), resulting in reduced hydrolysis of triglycerides and diminished release of free fatty acids. hmdb.cajci.orgmybiosource.com While GPR109A activation typically reduces cAMP in adipocytes and other cell types, some studies suggest that in certain cellular contexts, such as macrophages, GPR109A signaling via Gβγ subunits might paradoxically augment intracellular cAMP levels. researchgate.net

Cyclic AMP is a key regulator of Protein Kinase A (PKA). Therefore, the reduction in cAMP levels following GPR109A activation leads to decreased activity of cAMP-dependent Protein Kinase A. abcam.comaginganddisease.orgresearchgate.net Reduced PKA activity can affect the phosphorylation of various target proteins, influencing diverse cellular processes. mybiosource.comabcam.com For example, decreased PKA activity contributes to the inhibition of lipolysis in adipocytes. nih.gov Studies have also linked GPR109A activation and the subsequent reduction in PKA phosphorylation to effects on AMPK signaling and the regulation of lipid metabolism in the liver. aginganddisease.orgresearchgate.net Furthermore, the GPR109A/PKA pathway has been implicated in promoting skeletal muscle hypertrophy and mitochondrial metabolism in some studies. nih.govresearchgate.net

Phosphorylation Events (e.g., Hormone-Sensitive Lipase, Perilipin)

A significant consequence of decreased intracellular cAMP levels due to GPR109A activation by nicotinic acid is the reduction in protein kinase A (PKA) activity annualreviews.orgnih.gov. PKA plays a critical role in regulating lipolysis, the breakdown of triglycerides in adipocytes annualreviews.org. This regulation occurs, in part, through the phosphorylation of key proteins involved in this process, such as hormone-sensitive lipase (HSL) and perilipin annualreviews.orgresearchgate.netplos.org.

Hormone-sensitive lipase (HSL) is a major enzyme responsible for the hydrolysis of triglycerides into fatty acids and glycerol (B35011) annualreviews.org. PKA-mediated phosphorylation of HSL increases its activity annualreviews.orgresearchgate.net. Perilipin is a protein that coats lipid droplets in adipocytes and regulates the access of lipases, including HSL and adipose triglyceride lipase (ATGL), to the stored triglycerides annualreviews.orgnih.govplos.org. Phosphorylation of perilipin by PKA is thought to facilitate the interaction of activated HSL and ATGL with the lipid droplets, thereby promoting lipolysis annualreviews.orgresearchgate.netplos.org.

Since nicotinic acid activation of GPR109A leads to decreased cAMP and reduced PKA activity, it results in decreased phosphorylation of HSL and perilipin annualreviews.orgnih.gov. This reduced phosphorylation contributes to the antilipolytic effect of nicotinic acid, leading to a decrease in the release of free fatty acids into the circulation annualreviews.org.

| Protein | Phosphorylation Status (upon Nicotinic Acid Treatment) | Effect on Lipolysis | Reference |

| Hormone-Sensitive Lipase (HSL) | Decreased | Decreased | annualreviews.orgnih.gov |

| Perilipin | Decreased | Decreased | annualreviews.orgnih.gov |

Influence on mTORC1 Signaling Pathway in Specific Cell Types

Research indicates that nicotinic acid can influence the mTORC1 signaling pathway in specific cell types. The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, energy status, and growth factors nih.govsnmjournals.org.

Studies in mouse mammary epithelial cells (mMECs) and porcine mammary epithelial cells (PMECs) have shown that nicotinic acid, acting as a GPR109A agonist, can activate the mTORC1 signaling pathway researchgate.netbiorxiv.org. This activation appears to be mediated through the Gi protein-coupled receptor, involving the Gαi and Gβγ subunits downstream of GPR109A researchgate.net. Activation of mTORC1 by nicotinic acid in these cells has been linked to increased phosphorylation of downstream targets like 4EBP1, which promotes protein synthesis and cell proliferation biorxiv.orgspandidos-publications.com. The AKT/mTOR and ERK1/2 pathways have been implicated in this process biorxiv.orgspandidos-publications.com.

While the influence on mTORC1 has been observed in specific cell types like mammary epithelial cells, the broader implications of nicotinic acid's interaction with this pathway in other contexts are areas of ongoing research.

Interaction with the Arachidonic Acid Cascade

Nicotinic acid's interaction with the arachidonic acid cascade is a well-documented mechanism, particularly in the context of its effects on vasodilation, such as the flushing response nih.govscienceopen.comresearchgate.net. This interaction is primarily mediated through the activation of GPR109A in specific cell types, leading to the liberation of arachidonic acid and the subsequent synthesis of prostaglandins (B1171923) nih.govscienceopen.comresearchgate.netcohlife.orgresearchgate.net.

Phospholipase A2 (PLA2) Activation

Activation of GPR109A by nicotinic acid in certain cells, notably Langerhans cells, triggers an increase in intracellular calcium concentration nih.govnih.govcohlife.orgdovepress.com. This rise in intracellular calcium is a critical event that leads to the activation of phospholipase A2 (PLA2) nih.govnih.govcohlife.orgcohlife.orgdovepress.comnih.govtandfonline.com. PLA2 enzymes are responsible for the hydrolysis of membrane phospholipids (B1166683), releasing arachidonic acid from cellular lipid stores nih.govscienceopen.comcohlife.orgdovepress.comnih.govtandfonline.comresearchgate.netocl-journal.orgmdpi.com. Cytosolic phospholipase A2 (cPLA2) is highlighted as a key enzyme in this process tandfonline.commdpi.com.

Prostaglandin (B15479496) D2 (PGD2) and Prostaglandin E2 (PGE2) Synthesis in Specific Cell Types (e.g., Langerhans cells)

Once arachidonic acid is liberated by PLA2, it serves as a precursor for the synthesis of various eicosanoids, including prostaglandins nih.govscienceopen.comresearchgate.netresearchgate.netdovepress.comocl-journal.org. In specific cell types, such as dermal Langerhans cells, the arachidonic acid is further metabolized by cyclooxygenase (COX) enzymes and specific prostaglandin synthases to produce vasodilatory prostanoids, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) nih.govnih.govscienceopen.comresearchgate.netcohlife.orgcohlife.orgdovepress.comtandfonline.comresearchgate.netjci.org.

Langerhans cells have been identified as essential mediators of nicotinic acid-induced flushing, responding to nicotinic acid with an increase in intracellular calcium and expressing the necessary prostanoid synthases for PGD2 and PGE2 formation nih.govcohlife.orgcohlife.org. While both PGD2 and PGE2 are produced, studies suggest that PGD2 might be the main prostanoid product in epidermal Langerhans cells, although they can also synthesize PGE2 cohlife.orgcohlife.orgdovepress.com. These prostaglandins are then released and act on receptors in nearby capillaries, leading to vasodilation nih.govscienceopen.comresearchgate.netcohlife.orgcohlife.orgresearchgate.net.

| Cell Type | Prostaglandins Synthesized (upon Nicotinic Acid Treatment) | Reference |

| Langerhans cells | Prostaglandin D2 (PGD2), Prostaglandin E2 (PGE2) | nih.govnih.govscienceopen.comcohlife.orgcohlife.orgdovepress.com |

| Macrophages | Prostaglandin D2 (PGD2), Prostaglandin E2 (PGE2) | dovepress.com |

Role of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are crucial in the conversion of arachidonic acid to prostaglandins nih.govscienceopen.comresearchgate.netresearchgate.netresearchgate.netwikipedia.org. The arachidonic acid released by PLA2 is metabolized by COX to form prostaglandin H2 (PGH2), an unstable intermediate nih.govscienceopen.comresearchgate.netwikipedia.org. PGH2 is then converted into various prostaglandins, including PGD2 and PGE2, by specific prostaglandin synthases nih.govscienceopen.comresearchgate.netwikipedia.org.

Both COX-1 and COX-2 isoforms can be involved in this process nih.govscienceopen.comresearchgate.netresearchgate.net. Studies have shown that inhibition of COX enzymes, for instance, by NSAIDs like aspirin, can prevent the synthesis of prostaglandins and reduce the flushing response associated with nicotinic acid nih.govscienceopen.comresearchgate.net. This highlights the essential role of COX enzymes in the nicotinic acid-induced arachidonic acid cascade and subsequent prostaglandin production.

GPR109A-Mediated Biochemical and Cellular Effects (Preclinical Models)

Preclinical models have been instrumental in elucidating the GPR109A-mediated biochemical and cellular effects of nicotinic acid beyond its well-known lipid-modifying actions. Studies in mice, particularly those with genetic modifications related to GPR109A, have provided valuable insights.

Activation of GPR109A by nicotinic acid in adipocytes in preclinical models induces a Gi-mediated inhibition of adenylyl cyclase, leading to decreased cAMP and reduced lipolysis annualreviews.orgnih.gov. This is a primary mechanism for its effects on free fatty acid levels annualreviews.org.

In addition to adipocytes, GPR109A is expressed in immune cells, and its activation by nicotinic acid in these cells mediates anti-inflammatory effects nih.govplos.org. Studies in human macrophages have shown that nicotinic acid can suppress the expression of inflammatory cytokines like MCP-1 and TNFα via GPR109A-dependent mechanisms nih.govplos.org.

Preclinical studies using GPR109A-deficient mice have further demonstrated the receptor's role in various effects of nicotinic acid. For example, the reduction in body weight and fat mass observed with nicotinic acid supplementation in wild-type mice on a high-fat diet was absent in GPR109A-deficient mice biorxiv.org. This suggests a GPR109A-dependent effect on energy homeostasis, potentially involving the regulation of hepatic lipogenesis, brown adipose tissue thermogenesis, and intestinal fat absorption biorxiv.org.

Furthermore, preclinical models have shown a role for GPR109A in the colon, where it is activated by both nicotinic acid and butyrate, a bacterial fermentation product nih.govaacrjournals.org. Activation of GPR109A in colonic cells has been linked to anti-inflammatory properties and potential tumor-suppressive effects aacrjournals.orgnih.govaacrjournals.org. Studies in mice models of colon carcinogenesis have indicated that Gpr109a signaling promotes anti-inflammatory properties in colonic macrophages and dendritic cells and is essential for butyrate-mediated induction of IL-18 nih.gov. Nicotinic acid, as a pharmacological Gpr109a agonist, has been shown to suppress colitis and colon cancer in a Gpr109a-dependent manner in mice nih.gov.

These preclinical findings highlight the diverse GPR109A-mediated effects of nicotinic acid across different tissues and cell types, influencing metabolic, inflammatory, and potentially anti-tumorigenic pathways.

Regulation of Adipose Tissue Lipolysis and Free Fatty Acid (FFA) Release

Nicotinic acid is known to inhibit lipolysis in adipose tissue, leading to a decrease in the release of free fatty acids (FFAs) into the circulation. This effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2 or HM74A), which is highly expressed in adipocytes annualreviews.orgwjgnet.comwikipedia.orgresearchgate.netnih.gov. Activation of GPR109A by nicotinic acid triggers a Gi-mediated inhibition of adenylyl cyclase (AC) activity annualreviews.orgwjgnet.com. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels annualreviews.orgwjgnet.com.

cAMP is a crucial intracellular mediator of prolipolytic stimuli, such as those acting through β-adrenoceptors annualreviews.org. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) annualreviews.org. PKA typically increases lipolysis by phosphorylating key proteins like perilipin and hormone-sensitive lipase (HSL) annualreviews.org. Phosphorylation of perilipin allows lipases such as HSL and adipose triacylglycerol lipase (ATGL) to access the triglycerides stored in lipid droplets, leading to their hydrolysis into FFAs and glycerol annualreviews.org. Therefore, the antilipolytic effect of nicotinic acid is mediated by the GPR109A-Gi-adenylyl cyclase-cAMP-PKA signaling cascade, ultimately decreasing lipolysis and FFA release annualreviews.org.

While the GPR109A-mediated pathway is a widely accepted mechanism for the acute antilipolytic effects of nicotinic acid, some data suggest that the contribution of GPR109A activation to the long-term hypolipidemic effects may be debatable wjgnet.com. Additionally, studies in GPR109a-deficient mice indicate that niacin can still decrease plasma triglycerides and VLDL and increase HDL concentrations, suggesting the involvement of GPR109A-independent mechanisms mdpi.com. Long-term niacin treatment can also lead to a normalization of plasma NEFA levels and induce insulin (B600854) resistance, potentially linked to the down-regulation of phosphodiesterase 3B (PDE3B) in adipocytes universiteitleiden.nl.

Hepatic Triglyceride and Very-Low-Density Lipoprotein (VLDL) Synthesis Modulation

The decrease in circulating FFAs resulting from the inhibition of adipose tissue lipolysis by nicotinic acid contributes to a reduced substrate supply for hepatic triglyceride (TG) synthesis annualreviews.orgcambridge.orgscienceopen.com. This reduction in FFA availability leads to decreased production of TG and consequently, lower levels of very-low-density lipoprotein (VLDL) by the liver annualreviews.orgcambridge.orgscienceopen.com.

Beyond the indirect effect via reduced FFA flux, nicotinic acid also directly influences hepatic lipid metabolism. New findings indicate that niacin directly and noncompetitively inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme involved in the final step of hepatic triglyceride synthesis researchgate.netscienceopen.comnih.govscientificarchives.comnih.govnih.govd-nb.info. Inhibition of DGAT2 by niacin has been shown in human HepG2 cells and in liver tissue from animal models scientificarchives.comnih.gov. This inhibition of TG synthesis results in accelerated intracellular hepatic apolipoprotein B (apoB) degradation and decreased secretion of VLDL particles researchgate.netnih.gov.

Studies have shown that niacin treatment significantly reduced hepatic steatosis and inhibited hepatic mRNA expression and activity of DGAT2 in rats fed a high-fat diet scientificarchives.com. Furthermore, in a clinical trial, DGAT2 variant alleles were associated with a smaller reduction in liver fat content in response to niacin, suggesting the importance of DGAT2 inhibition in this effect scientificarchives.comnih.govnih.gov.

Nicotinic acid also influences other pathways related to hepatic lipid metabolism. A decrease in FFAs can suppress liver expression of apolipoprotein C3 (apoC3) and PPARγ coactivator-1β (PGC-1β), potentially increasing VLDL turnover and reducing its production wjgnet.comwikipedia.org. Reduced hepatic expression of PGC-1β and apoC3 has been observed with both acute and chronic niacin treatment in mice, and knockdown of these genes recapitulated niacin's hypolipidemic effect wjgnet.com.

Effects on High-Density Lipoprotein (HDL) Metabolism and Apolipoprotein A-I (ApoA-I)

Nicotinic acid is well-known for its ability to increase high-density lipoprotein cholesterol (HDL-C) levels annualreviews.orgwjgnet.comwikipedia.orgnih.govplos.orgoup.comresearchgate.net. The mechanisms underlying this effect are multifaceted and not entirely clear annualreviews.orgwjgnet.comscienceopen.comresearchgate.net.

One proposed mechanism is related to the decrease in triglyceride levels in apoB-containing lipoproteins (LDL/VLDL). This decrease may result in reduced exchange of cholesterol esters carried by HDL particles with triglycerides in VLDL and LDL particles, a process mediated by cholesteryl ester transfer protein (CETP) annualreviews.orgwjgnet.com. Reduced CETP activity, potentially due to decreased hepatic CETP gene expression and reduced release of CETP, could lead to an increase in HDL cholesterol plasma concentrations and promote the maturation of HDL into larger particles wjgnet.com.

Nicotinic acid has also been shown to affect apolipoprotein A-I (apoA-I) metabolism, a major protein component of HDL wjgnet.comcambridge.orgnih.govahajournals.orgahajournals.orgnih.gov. While some data on apoA-I metabolism are controversial, niacin has been shown to increase the production rate of apoA-I in liver and intestinal cells wjgnet.com. This effect may involve the activation of mitogen-activated protein (MAP) kinase and PPAR transcription factors pathways, which influence hepatic apoA-I production wjgnet.com. However, other studies in HepG2 cells did not observe changes in apoA-I gene expression or de novo synthesis with niacin treatment ahajournals.orgnih.gov.

A significant mechanism by which niacin increases HDL-C involves decreasing the catabolism of circulating HDL scienceopen.com. Niacin appears to retard the hepatic catabolism of apoA-I, thereby increasing the half-life and concentrations of apoA-I-containing HDL subfractions nih.govahajournals.org. Studies in HepG2 cells indicate that niacin selectively decreases the hepatic removal of HDL apoA-I but not cholesterol esters ahajournals.orgnih.gov. This effect may be mediated by inhibiting the hepatocyte surface expression of beta-chain adenosine triphosphate synthase, which has been suggested as an HDL-apoA-I holoparticle receptor researchgate.netnih.gov.

Furthermore, niacin can stimulate cholesterol efflux from cells, a critical step in HDL biogenesis wjgnet.comwikipedia.orgnih.govresearchgate.netmdpi.com. In hepatocytes (HepG2 cells), niacin increases the transcription and expression of ATP-binding cassette transporter A1 (ABCA1) in a dose-dependent manner nih.govmdpi.com. ABCA1 plays an essential role in the efflux of phospholipids and cholesterol to lipid-poor apoA-I, forming nascent HDL particles nih.govmdpi.com. This effect on ABCA1 appears to be mediated via a DR4 element-dependent transcription pathway involving liver X receptor alpha (LXRα) nih.govmdpi.com. While ABCA1 expression has also been shown to increase in macrophages upon niacin treatment, potentially via a GPR109A-mediated pathway involving prostaglandins and PPARγ, the detailed effects in hepatocytes are crucial as they are major contributors to plasma HDL levels nih.govresearchgate.netmdpi.com.

Impact on Reverse Cholesterol Transport Pathways in Cellular Models

Reverse cholesterol transport (RCT) is a process by which excess cholesterol is removed from peripheral tissues, including macrophages in atherosclerotic plaques, and transported back to the liver for excretion researchgate.net. Nicotinic acid is believed to influence RCT at several steps.

As discussed in the previous section, niacin increases ABCA1 expression in cellular models, such as HepG2 cells and macrophages nih.govresearchgate.netmdpi.com. ABCA1 is crucial for the initial step of RCT, mediating the efflux of cholesterol and phospholipids to lipid-poor apoA-I to form nascent HDL particles nih.govresearchgate.netmdpi.com. Stimulation of ABCA1 by niacin in macrophages can promote cholesterol efflux, thereby potentially contributing to the removal of cholesterol from these cells within atherosclerotic plaques wikipedia.orgresearchgate.net.

Additionally, niacin may promote increased reverse cholesterol transport from macrophages via the ABCG1 cholesterol transporter nih.govoup.comresearchgate.net. ABCG1 facilitates cholesterol efflux to mature HDL particles researchgate.net.

Furthermore, by decreasing the hepatic uptake of HDL holoparticles while maintaining the uptake of cholesterol esters via SR-BI, niacin may prolong the circulation time of HDL particles, allowing them more time to acquire cholesterol from peripheral tissues researchgate.netresearchgate.net. This selective reduction in hepatic removal of HDL apoA-I, but not cholesterol esters, increases the capacity of the retained apoA-I to augment reverse cholesterol transport ahajournals.orgnih.gov.

In cellular models, such as cultured human fibroblasts, conditioned medium obtained from HepG2 cells incubated with niacin significantly increased cholesterol efflux, indicating that niacin treatment enhances the capacity for reverse cholesterol transport ahajournals.orgnih.gov.

Anti-inflammatory and Anti-apoptotic Mechanisms in In Vitro and Animal Models

Beyond its effects on lipid metabolism, nicotinic acid has demonstrated anti-inflammatory and anti-apoptotic properties in various in vitro and animal models scientificarchives.commdpi.complos.orgnih.govnih.govresearchgate.net.

Nicotinic acid can exert anti-inflammatory effects, particularly in immune cells like macrophages nih.govmdpi.complos.orgnih.govresearchgate.net. GPR109A, the niacin receptor, is expressed in immune cells, including macrophages nih.govmdpi.comnih.gov. Activation of GPR109A in macrophages has been linked to anti-inflammatory responses mdpi.com. Niacin treatment has been shown to suppress the expression of pro-inflammatory cytokines in macrophages mdpi.complos.orgnih.govresearchgate.net. For instance, niacin reduced the expression of MCP-1 and IL-1β in adipose tissue of high-fat diet-fed mice plos.org. In RAW264.7 macrophage-like cells, niacin decreased the nuclear translocation of p-NF-κB, a key transcription factor involved in inflammation, and reduced the expression of pro-inflammatory cytokines IL-1β and IL-6 mdpi.com. This effect appears to be mediated via GPR109A mdpi.com. Niacin has also been shown to attenuate HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1β and reduce the expression of the pro-inflammatory M1 macrophage marker CD11c in mice plos.org.

In addition to GPR109A-mediated effects, there is evidence that niacin may exert non-GPR109A-mediated anti-inflammatory and antioxidative effects in endothelial cells in vitro nih.gov. It can inhibit cytokine-induced expression of adhesion molecules and chemokines in response to inflammatory stimuli nih.gov.

Regarding anti-apoptotic mechanisms, nicotinic acid, particularly in the form of nicotinamide (a related form of niacin), has been shown to promote neuronal survival under oxidative stress conditions in experimental models nih.gov. Mechanisms include the prevention of cytochrome c release and caspase activity, inhibition of caspase-mediated degradation of FOXO3a, and maintenance of Akt-dependent phosphorylation of FOXO3a nih.gov. While these studies often focus on nicotinamide, they highlight the potential for niacin compounds to influence apoptotic pathways. Niacin treatment has also been shown to reduce apoptosis in epithelial cells in studies related to inflammatory bowel disease mdpi.com.

In the context of nonalcoholic fatty liver disease (NAFLD), niacin has demonstrated anti-inflammatory effects in the liver, potentially by reducing hepatic macrophage content scientificarchives.com.

Influence on Gene Expression in Liver, Adipose Tissue, Skeletal Muscle, and Macrophages (Preclinical)

Nicotinic acid influences gene expression in various tissues, including liver, adipose tissue, skeletal muscle, and macrophages, as observed in preclinical studies wjgnet.comnih.govplos.orgnih.gov.

In the liver, niacin treatment can modulate the expression of genes involved in lipid metabolism. As mentioned earlier, niacin inhibits the expression and activity of DGAT2, a key enzyme in triglyceride synthesis scientificarchives.comnih.gov. It can also reduce the expression of PGC-1β and apoC3, which are involved in VLDL metabolism wjgnet.com. Niacin has been shown to increase the transcription of ABCA1 gene in hepatocytes nih.gov.

In adipose tissue, niacin influences the expression of genes related to lipolysis and inflammation. Activation of GPR109A in adipocytes leads to a cascade that affects the activity of enzymes involved in lipolysis, although the direct impact on the gene expression of these enzymes (like HSL or ATGL) is less emphasized in the provided snippets compared to the modulation of their activity via phosphorylation state annualreviews.org. However, inflammation can increase GPR109A/HCA2 expression in adipose tissue nih.gov. Niacin treatment attenuated the increase in adipose tissue gene expression of pro-inflammatory markers like MCP-1 and IL-1β in high-fat diet-fed mice plos.org.

In skeletal muscle, long-term niacin administration has been associated with insulin resistance universiteitleiden.nl. Gene expression analysis in adipose tissue (though not explicitly skeletal muscle in this specific finding) from niacin-treated mice indicated down-regulation of genes in the insulin and β-adrenergic pathways, including PDE3B universiteitleiden.nl. Further research is needed to fully elucidate the effects of niacin on gene expression specifically in skeletal muscle.

In macrophages, inflammation stimulates the expression of GPR109A/HCA2 nih.gov. Niacin, acting via GPR109A, can suppress the expression of pro-inflammatory cytokines mdpi.complos.orgnih.govresearchgate.net. It has also been shown to stimulate the expression of ABCA1, ABCG1, and CD36 in macrophages, which are involved in cholesterol efflux nih.govresearchgate.net. Nicotinic acid regulates suppressed macrophage pro-inflammatory gene expression through PGD2 release researchgate.net.

These preclinical findings highlight the complex ways in which niacin modulates gene expression across different metabolic and immune tissues, contributing to its diverse pharmacological effects.

Neuroprotective and Neurometabolic Effects in Experimental Models

Nicotinic acid and its related forms, such as nicotinamide, have shown neuroprotective and neurometabolic effects in experimental models nih.govturkishneurosurgery.org.trgrantome.comnih.gov.

Niacin has been reported to have a neuroprotective role in animal models of neurological conditions such as Parkinson's disease, stroke, and traumatic brain injury mdpi.comturkishneurosurgery.org.tr. While the exact mechanisms are still being investigated, some effects may be mediated through GPR109A, which is present in the brain mdpi.comgrantome.comnih.gov.

In the brain tissue, mechanisms linked to the amelioration observed with niacin treatment in traumatic brain injury models include NAD(P) restoration and oxidative stress suppression, decreased caspase-3 cleavage, and modulation of mitogen-activated protein kinase signaling turkishneurosurgery.org.tr. Nicotinamide treatment has been shown to reduce NADH levels, restore ATP levels, support DNA stability, prevent apoptosis, and improve neuronal function turkishneurosurgery.org.tr. It can prevent apoptosis by inhibiting caspases and cytochrome C release turkishneurosurgery.org.tr.

Niacin treatment has been reported to increase synaptic plasticity and axonal growth in a stroke model turkishneurosurgery.org.tr. In traumatic brain injury models, niacin has decreased behavioral deficits and improved long-term functional recovery turkishneurosurgery.org.tr. Increasing NAD+ levels through niacin treatment may help revert NADH hyperoxidation seen after traumatic brain injury and restore mitochondrial energy metabolism turkishneurosurgery.org.tr.

Niacin receptors (GPR109A and GPR109B) are distributed throughout the brain nih.gov. While their functions in non-adipose tissues are not fully clear, preliminary data suggest that cells in the brain express the niacin receptor, and niacin may stimulate these cells to produce prostaglandins and activate the hypothalamic-pituitary-adrenal (HPA) axis grantome.com. It is hypothesized that plasma β-hydroxybutyrate (β-OHB), a ketone body whose levels can be influenced by niacin, could stimulate niacin receptors in the brain and be responsible for HPA axis activation in certain metabolic states grantome.com.

These experimental findings suggest a potential role for niacin in protecting neuronal health and influencing brain metabolism, although further research is needed to fully understand the underlying mechanisms in the central nervous system.

Effects on Mammary Gland Metabolism in Animal Models

Research in animal models, specifically pubertal mice, has investigated the effects of nicotinic acid on mammary gland development and metabolism. Studies have shown that nicotinic acid can stimulate mammary gland development and promote mammary duct development. nih.govbiorxiv.org This effect is associated with increased expression of cell proliferation markers such as cyclin D1, cyclin D3, and PCNA in the mammary glands of pubertal mice. nih.govbiorxiv.org The mechanism appears to involve the activation of the AKT/mTOR and ERK1/2 signaling pathways. nih.govbiorxiv.orgresearchgate.net Inhibition of these pathways has been shown to block niacin-induced proliferation of mammary epithelial cells. researchgate.net In dairy cattle, supplemental niacin has been explored for its effects on milk production and composition. While responses can vary, some studies suggest a positive impact on milk production, potentially linked to increased levels of NAD and NADP, which are crucial for carbohydrate, protein, and fat metabolism. cabidigitallibrary.org Niacin supplementation has also been reported to influence milk protein percentage and may stimulate mammary casein synthesis in certain dietary conditions in dairy cows. cabidigitallibrary.org Furthermore, research in a mouse model of mastitis indicated that niacin administration reduced inflammatory damage and protected the integrity of the blood-milk barrier in the mammary gland, an effect dependent on GPR109A and involving the AMPK/Nrf2 pathway and autophagy. nih.gov

GPR109A-Independent Mechanisms of Nicotinic Acid Action (Preclinical)

While GPR109A is a primary target, preclinical studies have revealed several mechanisms by which nicotinic acid exerts effects independently of this receptor. wikipedia.orgresearchgate.netoup.com

Role in Nicotinamide Adenine (B156593) Dinucleotide (NAD) and NADP Biosynthesis and Cellular Redox State

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.orgresearchgate.netwikipedia.orgmdpi.comconsensus.apporegonstate.edunih.gov NAD and NADP are essential coenzymes involved in numerous metabolic redox reactions, carrying electrons between molecules and existing in oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms. wikipedia.orgwikipedia.orgnih.govtandfonline.com Nicotinic acid is converted to NAD+ through the Preiss-Handler pathway, a three-step process involving the formation of nicotinic acid mononucleotide. oregonstate.edu NAD+ can then be phosphorylated by NAD+ kinase to form NADP+. wikipedia.orgoregonstate.edu The NAD+/NADH and NADP+/NADPH redox couples are crucial for maintaining cellular redox homeostasis and regulating cellular energy metabolism. nih.govtandfonline.com NAD functions predominantly in catabolic, energy-producing reactions, while NADP is primarily involved in anabolic reactions, such as lipid and nucleic acid synthesis, and in maintaining the reducing environment necessary to counteract oxidative stress. wikipedia.orgoregonstate.edunih.gov

Non-Redox Signaling Pathways (e.g., DNA Repair, Cell Cycle Regulation)

Beyond their role in redox reactions, NAD and NADP, derived from nicotinic acid, are substrates for enzymes involved in non-redox signaling pathways. researchgate.netmdpi.comconsensus.apporegonstate.edutandfonline.comwikipedia.org These pathways regulate various biological functions, including gene expression, cell cycle progression, DNA repair, and cell death. researchgate.netmdpi.comconsensus.appwikipedia.org NAD+ is a substrate for ADP-ribosyltransferases and sirtuins, enzymes that catalyze the transfer of ADP-ribose moieties or remove acetyl groups from proteins, respectively. researchgate.netwikipedia.orgmdpi.comoregonstate.eductpharma.com.tr Poly(ADP-ribose) polymerases (PARPs), a type of ADP-ribosyltransferase, are critical for the cellular response to DNA damage and play important roles in DNA repair and maintaining genomic stability. researchgate.netoregonstate.edunih.gov Niacin status can influence DNA repair and genomic stability, potentially impacting cancer risk. researchgate.netnih.gov NAD and NADP are also required for the synthesis of cyclic ADP-ribose and nicotinic acid adenine dinucleotide phosphate (NAADP), which are mediators of intracellular calcium signaling pathways. oregonstate.edunih.gov

Direct Effects on Specific Enzymes (e.g., DGAT2)

Preclinical studies have indicated that nicotinic acid can directly inhibit the action of certain enzymes, independent of GPR109A activation. researchgate.net One notable example is the direct and noncompetitive inhibition of hepatic diacylglycerol O-acyltransferase 2 (DGAT2). wikipedia.orgnih.govlibretexts.orgnih.govscientificarchives.com DGAT2 is a key enzyme that catalyzes the final committed step in triglyceride synthesis. nih.govnih.govscientificarchives.comdrugbank.com Inhibition of DGAT2 by nicotinic acid can lead to decreased hepatic triglyceride synthesis and very low-density lipoprotein (VLDL) secretion. nih.govscientificarchives.com This direct enzymatic inhibition is considered a major mechanism by which nicotinic acid can reduce hepatic steatosis in animal models. scientificarchives.com Studies in human hepatoblastoma cells have also shown that nicotinic acid can directly inhibit DGAT2 activity without altering its expression. nih.govscientificarchives.com

Laropiprant Component: Molecular Targets and Intracellular Signaling

Prostaglandin (B15479496) D2 Receptor 1 (DP1) as a Primary Molecular Target

Laropiprant (B1674511), also known as MK-0524, is a selective antagonist of the prostaglandin D2 (PGD2) receptor subtype 1 (DP1). ontosight.aincats.io The DP1 receptor is a G-protein coupled receptor activated by PGD2, which is a key mediator of the flushing response often associated with niacin treatment. wikipedia.orgontosight.aieuropa.eu By blocking the DP1 receptor, laropiprant was designed to reduce this flushing side effect. wikipedia.orgontosight.ai

Laropiprant is identified as a potent and selective antagonist for the DP1 receptor. europa.euapexbt.compharmgkb.org It is an indole-based acetic acid derivative. plos.org Research has shown that laropiprant has a high affinity for the DP1 receptor, with Ki values of 0.57 nM. apexbt.commedchemexpress.com While it also interacts with the thromboxane (B8750289) A2 (TP) receptor, its potency is significantly lower, with a Ki of 2.95 nM, making it approximately 190-fold less potent for TP compared to DP1. ncats.iomedchemexpress.comcellagentech.com The selective antagonism of the DP1 receptor is the primary mechanism through which laropiprant was intended to exert its effects. wikipedia.orgeuropa.eu

Table 1: Binding Affinity of Laropiprant for Prostanoid Receptors

| Receptor | Ki (nM) |

|---|---|

| DP1 | 0.57 apexbt.commedchemexpress.com |

| TP | 2.95 medchemexpress.com |

Laropiprant functions as a competitive antagonist at the DP1 receptor, meaning it competes with PGD2 for binding. ontosight.ainih.gov This binding prevents PGD2 from activating the receptor and initiating the downstream signaling cascade that leads to vasodilation and flushing. wikipedia.orgnih.gov In functional assays, laropiprant has been shown to inhibit the PGD2-induced accumulation of cAMP in platelets. apexbt.complos.org

Interestingly, further studies have revealed that laropiprant is not just a simple antagonist but also acts as an inverse agonist. plos.orgnih.govresearchgate.net This means that it can reduce the basal or constitutive activity of the DP1 receptor even in the absence of an agonist like PGD2. plos.orgnih.govresearchgate.net Additionally, laropiprant has been shown to act as a pharmacochaperone, promoting the cell surface expression of the DP1 receptor. medchemexpress.comnih.gov

The DP1 receptor is a Gαs-coupled receptor. plos.orgnih.govresearchgate.net Activation of Gαs-coupled receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. wikipedia.org

As an antagonist and inverse agonist of the DP1 receptor, laropiprant inhibits the Gαs-coupled adenylyl cyclase activity that is normally stimulated by PGD2. plos.org By blocking the receptor, laropiprant prevents the activation of the Gαs protein, thereby preventing the stimulation of adenylyl cyclase. ebi.ac.uknih.govnih.gov

The inhibition of adenylyl cyclase activity by laropiprant leads to a decrease in the intracellular concentration of cAMP. apexbt.complos.org In studies using HEK293 cells expressing the DP1 receptor, laropiprant was shown to decrease the basal levels of intracellular cAMP. plos.orgnih.govresearchgate.net This reduction in cAMP levels is a direct consequence of its antagonistic and inverse agonistic effects on the Gαs-coupled DP1 receptor. plos.orgnih.govresearchgate.net The IC50 values for the inhibition of PGD2-induced cAMP accumulation were found to be 0.09 nM in washed platelets and 4.0 nM in platelet-rich plasma. apexbt.complos.org

Table 2: Effect of Laropiprant on cAMP Levels

| System | Effect | IC50 (nM) |

|---|---|---|

| Washed Platelets | Inhibition of PGD2-induced cAMP accumulation | 0.09 apexbt.complos.org |

| Platelet-Rich Plasma | Inhibition of PGD2-induced cAMP accumulation | 4.0 apexbt.complos.org |

| HEK293 cells expressing DP1 | Decrease in basal intracellular cAMP | Not specified plos.orgnih.govresearchgate.net |

While the primary signaling pathway of the DP1 receptor involves Gαs and cAMP, activation of the DP1 receptor can also lead to the mobilization of intracellular calcium in HEK293 cells transfected with the receptor. wikipedia.org This calcium mobilization appears to be independent of the inositol (B14025) trisphosphate signaling pathway. wikipedia.org Laropiprant, by blocking the DP1 receptor, would be expected to inhibit this PGD2-induced calcium mobilization. nih.gov However, one study noted that basal ERK1/2 activation by DP1 was not modulated by laropiprant, suggesting a complexity in the signaling pathways that may not be fully dependent on cAMP or calcium mobilization under all conditions. nih.govresearchgate.net

G-Protein Coupling and Downstream Signal Transduction Pathways

Regulation of ERK1/2 Activation

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of intracellular signaling pathways. Research into laropiprant's effect on this pathway has yielded specific insights. In cellular models expressing the DP1 receptor, laropiprant (also known as MK-0524) on its own did not noticeably alter the basal activation of ERK1/2. plos.orgnih.gov However, its role becomes evident when the receptor is stimulated by its natural ligand, PGD2.

In cultured bronchial smooth muscle cells, stimulation with PGD2 leads to the phosphorylation, and thereby activation, of ERK1/2. Pre-treatment with laropiprant was found to abolish this PGD2-induced phosphorylation. nih.gov This indicates that while laropiprant does not interfere with the baseline state of the ERK1/2 pathway, it effectively blocks the activation signal that is specifically transmitted through agonist stimulation of the DP1 receptor.

Interactions with G Protein-Coupled Receptor Kinase 2 (GRK2) and Arrestin 2

The desensitization and internalization of G protein-coupled receptors (GPCRs), such as the DP1 receptor, are critical regulatory processes. Following activation by an agonist like PGD2, these receptors are typically phosphorylated by G protein-coupled receptor kinases (GRKs), which then facilitates the binding of arrestin proteins. This arrestin binding uncouples the receptor from its G protein, halting the primary signal, and targets the receptor for internalization. nih.govnih.govd-nb.info

Specifically for the DP1 receptor, agonist activation mobilizes GRK2 and Arrestin 2 (also known as β-arrestin 1). nih.govwikipedia.org This interaction is a key step in the homologous desensitization of the receptor, limiting the duration of its signaling activity. wikipedia.org Studies on recombinant human DP1 receptors expressed in HEK293 cells have shown that co-expression with GRK2 enhances agonist-induced receptor internalization and significantly reduces DP1 signaling, as measured by cAMP production. nih.gov Similarly, co-expression with arrestin-2 promotes receptor internalization. nih.gov As an antagonist, laropiprant blocks the initial PGD2-induced receptor activation, thereby preventing the subsequent recruitment of GRK2 and Arrestin 2 and interfering with this desensitization and internalization process.

Pharmacochaperone Properties and Receptor Trafficking

Beyond its function as a receptor antagonist, laropiprant exhibits pharmacochaperone properties. nih.govresearchgate.net A significant portion of newly synthesized DP1 receptors can be trapped intracellularly, often in the endoplasmic reticulum, and fail to traffic to the cell surface. nih.govresearchgate.net

Treatment of cells with laropiprant has been shown to promote the translocation of the DP1 receptor from these intracellular compartments to the plasma membrane. nih.govresearchgate.net This results in a time-dependent increase in the density of DP1 receptors on the cell surface, with one study noting a maximum increase of 50% after 24 hours of treatment. nih.govresearchgate.net This effect is in stark contrast to the action of the agonist PGD2, which induces the internalization of approximately 75% of cell surface DP1 receptors over the same time period. nih.gov

The mechanism for this chaperone activity involves stabilizing the receptor in a conformation that favors its transport from the endoplasmic reticulum-Golgi apparatus to the plasma membrane. This is supported by findings that the effect is inhibited by Brefeldin A, a compound that blocks this specific transport pathway. plos.orgnih.gov Furthermore, laropiprant was found to promote the interaction between the DP1 receptor and ANKRD13C, a protein known to have chaperone-like effects on the receptor. nih.gov

DP1-Mediated Biochemical and Cellular Effects (Preclinical Models)

Preclinical studies in various model systems have been instrumental in defining the biochemical and cellular consequences of DP1 receptor antagonism by laropiprant.

Inhibition of Prostaglandin D2-Induced Vasodilation in Model Systems

PGD2 is a potent vasodilator, and its action via the DP1 receptor is a key mechanism underlying certain types of flushing, including that induced by nicotinic acid. europa.eunih.gov The efficacy of laropiprant in blocking this effect has been demonstrated in animal models.

In a mouse model of flushing, administration of PGD2 or a DP1-selective agonist (BW245C) induced significant cutaneous vasodilation. nih.gov Pre-treatment with laropiprant dose-dependently inhibited this vasodilation. nih.govcaymanchem.com At a dose of 4 mg/kg, laropiprant suppressed the nicotinic acid-induced vasodilatory response by 80% in mice, demonstrating its potent antagonism of the DP1-mediated pathway in vivo. caymanchem.com These preclinical findings provided a strong rationale for its use in mitigating flushing in humans.

| Model System | Inducing Agent | Laropiprant (MK-0524) Effect | Reference |

|---|---|---|---|

| Mouse Ear Vasculature | PGD2 | Complete suppression of vasodilation | nih.gov |

| Mouse Ear Vasculature | Nicotinic Acid | Dose-dependent inhibition (80% suppression at 4 mg/kg) | nih.govcaymanchem.com |

| Sheep Nasal Mucosa | PGD2 | Complete blockage of induced nasal congestion | caymanchem.com |

Modulation of Airway Reflex Events and Nerve Activation Pathways in Animal Models

PGD2 is recognized as a key mediator in allergic airway inflammation, such as in asthma, where it can contribute to airway hyperresponsiveness (AHR). nih.govresearchgate.net Studies in murine models have explored the role of DP1 antagonism in this context.

In isolated bronchial smooth muscles from naive mice, PGD2 was shown to augment the contraction induced by acetylcholine (B1216132). nih.gov This hyperresponsiveness is a hallmark of AHR. Prolonged incubation with PGD2 shifted the acetylcholine concentration-response curve, indicating increased smooth muscle contractility. This effect was abolished by laropiprant. nih.gov Further investigation showed that PGD2 augments contraction induced by high potassium depolarization, and this effect was significantly inhibited by laropiprant, pointing to a DP1 receptor-mediated mechanism. mdpi.com These findings suggest that by blocking the DP1 receptor, laropiprant can modulate airway smooth muscle contractility and nerve activation pathways involved in airway reflexes in animal models. nih.govmdpi.com

Influence on Platelet Function and Aggregation (in vitro/animal models)

The role of PGD2 in platelet function is primarily inhibitory; its activation of the DP1 receptor on platelets leads to an increase in intracellular cAMP, which in turn inhibits platelet aggregation. plos.orgscienceopen.com As a DP1 antagonist, laropiprant would be expected to counteract this effect.

In vitro studies using human platelets confirmed this mechanism. Laropiprant was shown to prevent the inhibitory effects of PGD2 on platelet aggregation, intracellular calcium flux, P-selectin expression, and the activation of glycoprotein (B1211001) IIb/IIIa. plos.orgnih.govncats.io Essentially, by blocking the DP1 receptor, laropiprant removes the PGD2-mediated "brake" on platelet activation. plos.org

| Assay | Effect of PGD2 | Effect of Laropiprant | Reference |

|---|---|---|---|

| Platelet Aggregation | Inhibition | Antagonizes PGD2-mediated inhibition | plos.orgnih.gov |

| Intracellular Ca2+ Flux | Inhibition of agonist-induced flux | Reverses PGD2-mediated inhibition | plos.orgnih.gov |

| P-Selectin Expression | Inhibition | Antagonizes PGD2-mediated inhibition | plos.orgnih.gov |

| GPIIb/IIIa Activation | Inhibition | Antagonizes PGD2-mediated inhibition | plos.orgnih.gov |

| Thrombus Formation | Inhibition | Antagonizes PGD2-mediated inhibition | plos.orgnih.gov |

Non-DP1 Receptor Interactions of Laropiprant

In addition to its primary activity at the DP1 receptor, Laropiprant has been shown to have a weak affinity for the thromboxane A2 (TXA2) receptor, also known as the TP receptor. ncats.ionih.gov However, its potency at the TP receptor is approximately 190-fold less than its potency at the DP1 receptor. jefferson.edunih.gov

Thromboxane A2 is a potent promoter of platelet aggregation. jefferson.edu Therefore, antagonism of the TP receptor would be expected to inhibit platelet aggregation. While Laropiprant does bind to the TP receptor, its significantly lower affinity suggests that this interaction may only be relevant at higher concentrations. ncats.ioscienceopen.com Some in vitro studies have demonstrated that at higher concentrations, Laropiprant can attenuate platelet activation induced by TP receptor stimulation. ncats.ioscienceopen.com However, at therapeutic doses, Laropiprant has not been found to have a clinically significant effect on bleeding time or collagen-induced platelet aggregation, which are measures of platelet function influenced by the TP receptor pathway. europa.eueuropa.eueuropa.eu

Table 2: Research Findings on Laropiprant's Interaction with the TP Receptor

| Study Type | Finding | Implication |

| In vitro binding assays | Laropiprant is approximately 190-fold less potent at the TP receptor compared to the DP1 receptor. jefferson.edunih.gov | The primary pharmacological effect is mediated through DP1 antagonism. |

| In vitro functional assays | At high concentrations (10 µmol/L), Laropiprant can attenuate platelet activation induced by TP receptor stimulation. ncats.io | Potential for anti-platelet effects at supra-therapeutic doses. |

| Clinical studies | Therapeutic doses of Laropiprant had no clinically relevant effect on bleeding time and collagen-induced platelet aggregation. europa.eueuropa.eueuropa.eu | The weak TP receptor antagonism is not clinically significant at normal dosages. |

Combined Pharmacological and Biochemical Interactions of Nicotinic Acid and Laropiprant Preclinical

Molecular Basis of Complementary Action

The rationale for combining nicotinic acid with laropiprant (B1674511) is rooted in the distinct molecular pathways through which each compound exerts its primary effect. Nicotinic acid favorably alters the lipid profile, while laropiprant is designed to counteract the flushing side effect associated with nicotinic acid use.

Niacin's therapeutic effects on lipids and the side effect of flushing are mediated by separate pathways. d-nb.infobjcardio.co.uk Its primary lipid-modifying actions are not fully understood but are known to involve the inhibition of free fatty acid release from adipose tissue. europa.eu This leads to a reduction in the liver's production of very low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL) cholesterol, triglycerides, and apolipoprotein B. europa.euannualreviews.org Niacin also increases high-density lipoprotein (HDL) cholesterol levels. europa.eunih.gov

In contrast, the flushing effect is primarily caused by the activation of the GPR109A receptor on skin immune cells (Langerhans cells) and keratinocytes, which leads to the synthesis and release of prostaglandins (B1171923), most notably PGD2. d-nb.infoembopress.org PGD2 then binds to DP1 receptors on the smooth muscle cells of dermal capillaries, causing vasodilation and the characteristic flushing and sensation of warmth. embopress.orgwikipedia.org Preclinical and clinical evidence confirms that this PGD2-mediated flushing pathway is independent of niacin's lipid-altering effects. d-nb.infobjcardio.co.uk

Laropiprant is a potent and selective antagonist of the DP1 receptor. europa.euwikipedia.org By blocking this receptor, laropiprant prevents PGD2 from inducing vasodilation in the skin, thereby reducing the intensity and incidence of niacin-induced flushing. nih.govwikipedia.org Crucially, laropiprant does not inhibit the production of prostaglandins. europa.eu

Preclinical and subsequent clinical studies have consistently shown that laropiprant does not interfere with the lipid-modifying efficacy of nicotinic acid. ima.org.ilresearchgate.net The co-administration of laropiprant with extended-release niacin resulted in significant improvements in lipid profiles that were similar to those observed with niacin alone, while significantly reducing flushing symptoms. ima.org.il This demonstrates that selectively targeting the DP1 receptor effectively mitigates the flushing side effect without compromising the primary therapeutic benefits of niacin on lipid metabolism. d-nb.inforesearchgate.net

Distinctness of Niacin's Primary Lipid-Modifying Pathways from PGD2-Mediated Effects

Preclinical Pharmacokinetic Interactions

Understanding the metabolic fate and potential for drug-drug interactions at the enzyme level was a critical component of the preclinical assessment of the nicotinic acid and laropiprant combination.

The primary metabolic pathway for laropiprant is acyl glucuronidation. europa.eueuropa.eu This is a Phase II conjugation reaction that makes the compound more water-soluble for excretion. A smaller portion of laropiprant undergoes Phase I oxidative metabolism. europa.eueuropa.eu In vitro studies and human metabolism data indicate that the acyl glucuronide conjugate is the major circulating metabolite in plasma. europa.euresearchgate.net This metabolite has a significantly reduced affinity for the DP1 receptor (at least 65-fold lower) and is not expected to contribute to the pharmacological activity of laropiprant. europa.eueuropa.eu The oxidative metabolism of laropiprant is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. europa.eueuropa.eu Several UGT isoforms, including UGT1A1, 1A3, 1A9, and 2B7, are involved in the acyl glucuronidation process. europa.eueuropa.eu

Nicotinic acid undergoes extensive first-pass metabolism in the liver through two primary, dose-dependent pathways. europa.eueuropa.eu One pathway involves conjugation with the amino acid glycine (B1666218) to form nicotinuric acid (NUA). europa.eunih.govnih.gov This is a low-affinity, high-capacity pathway. researchgate.net The other major pathway is the amidation pathway, which leads to the formation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its subsequent metabolites. europa.eunih.gov At therapeutic doses of nicotinic acid, the glycine conjugation pathway is a significant route of metabolism and is not saturated, as evidenced by dose-proportional increases in nicotinuric acid plasma concentrations. europa.eu

In vitro studies were conducted to assess the potential for nicotinic acid and laropiprant to inhibit major drug-metabolizing enzymes.

Nicotinic Acid: In in vitro assays, nicotinic acid and its metabolites did not show inhibitory effects on the activity of several key cytochrome P450 isozymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. europa.eueuropa.euhiv-druginteractions.org Furthermore, no inhibition of UGT1A1-mediated glucuronidation was observed. europa.eueuropa.euhiv-druginteractions.org

Laropiprant: In vitro studies indicated that laropiprant is a mild to moderate inhibitor of UGT2B7. europa.eu It did not show clinically significant inhibition of CYP isozymes 1A2, 2B6, 2C19, 2D6, or 2E1. europa.eu While CYP3A4 is involved in its metabolism, laropiprant is not expected to cause significant interactions with substrates of this enzyme. europa.eu

The following tables summarize the preclinical metabolic and enzyme inhibition findings for nicotinic acid and laropiprant.

Table 1: Preclinical Metabolic Pathways

| Compound | Primary Metabolic Pathway | Secondary Metabolic Pathway | Key Metabolites |

|---|---|---|---|

| Nicotinic Acid | Glycine Conjugation europa.eunih.gov | Amidation to NAD europa.eunih.gov | Nicotinuric Acid (NUA) europa.eu |

| Laropiprant | Acyl Glucuronidation europa.eueuropa.eu | Oxidative Metabolism (CYP3A4) europa.eueuropa.eu | Acyl glucuronide conjugate europa.eu |

Table 2: In Vitro Enzyme Inhibition Profiles

| Enzyme | Nicotinic Acid Inhibition | Laropiprant Inhibition |

|---|---|---|

| CYP1A2 | No europa.eueuropa.euhiv-druginteractions.org | No europa.eu |

| CYP2B6 | No europa.eueuropa.euhiv-druginteractions.org | No europa.eu |

| CYP2C9 | No europa.eueuropa.euhiv-druginteractions.org | No significant effect europa.eu |

| CYP2C19 | No europa.eueuropa.euhiv-druginteractions.org | No europa.eu |

| CYP2D6 | No europa.eueuropa.euhiv-druginteractions.org | No europa.eu |

| CYP2E1 | No europa.eueuropa.euhiv-druginteractions.org | No europa.eu |

| CYP3A4 | No europa.eueuropa.euhiv-druginteractions.org | No significant effect europa.eu |

| UGT1A1 | No europa.eueuropa.euhiv-druginteractions.org | Involved in metabolism europa.eueuropa.eu |

| UGT2B7 | Not specified | Mild to moderate inhibitor europa.eu |

These preclinical data demonstrated that the metabolic pathways of nicotinic acid and laropiprant are largely distinct and that the potential for significant pharmacokinetic interactions at the level of major metabolizing enzymes is low. This supported the rationale for their combination in a single formulation.

Excretion Mechanisms of Metabolites

Preclinical and clinical studies have elucidated the distinct excretion pathways of nicotinic acid and laropiprant metabolites.

Nicotinic Acid: Following administration, nicotinic acid is primarily eliminated from the body through the kidneys. europa.eueuropa.eu It is extensively metabolized, and these metabolites are then excreted in the urine. europa.eueuropa.euresearchgate.net The main metabolic routes for nicotinic acid involve conjugation with glycine to form nicotinuric acid (NUA) and another pathway leading to the formation of N-methylnicotinamide and N-methyl-2-pyridone-5-carboxamide. The glycine conjugation pathway is a high-capacity, low-affinity process that does not become saturated within the typical therapeutic dose range. europa.eueuropa.eu

Laropiprant: The elimination of laropiprant follows a different course. Its primary route of metabolism is acyl glucuronidation. europa.eueuropa.eu This process, occurring in the liver, converts laropiprant into its acyl glucuronide conjugate. researchgate.netresearchgate.net This major metabolite, along with a smaller amount of products from oxidative metabolism, is then excreted. europa.eueuropa.eu The primary excretion route for laropiprant and its metabolites is through the feces, following secretion into the bile. europa.euresearchgate.net A smaller portion is also excreted in the urine. europa.euresearchgate.net Studies in humans using radiolabeled laropiprant showed that approximately 68% of the dose was recovered in feces and 22% in urine. europa.euresearchgate.net The parent compound found in feces likely represents both unabsorbed drug and the hydrolyzed glucuronide conjugate. europa.euresearchgate.net

| Compound | Primary Route of Metabolism | Primary Route of Excretion | Key Metabolites |

| Nicotinic Acid | Conjugation (glycine), Methylation | Renal (Urine) | Nicotinuric acid, N-methylnicotinamide |

| Laropiprant | Acyl Glucuronidation, Oxidative Metabolism | Fecal (Bile), Renal (Urine) | Laropiprant acyl glucuronide |

Preclinical Pharmacodynamic Interactions

The combination of nicotinic acid and laropiprant was designed to leverage the lipid-modifying effects of nicotinic acid while mitigating its most common side effect, flushing. This was achieved through specific pharmacodynamic interactions.

A crucial aspect of the combination's preclinical profile is that laropiprant does not interfere with the lipid-lowering effects of nicotinic acid. nih.govima.org.ildovepress.com The mechanisms by which nicotinic acid alters lipid profiles are not fully understood but are thought to involve the inhibition of free fatty acid release from adipose tissue. europa.eueuropa.eu This, in turn, is believed to reduce the liver's production of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL). researchgate.net Nicotinic acid also effectively raises high-density lipoprotein (HDL) cholesterol levels. nih.govresearchgate.net

Preclinical and subsequent clinical studies have consistently shown that the co-administration of laropiprant does not alter the effects of niacin on any of the key lipid parameters, including LDL-cholesterol, HDL-cholesterol, and triglycerides. nih.govima.org.ildovepress.com This indicates that laropiprant's mechanism of action is separate from the pathways through which niacin exerts its lipid-modifying benefits.

| Lipid Parameter | Effect of Niacin | Effect of Niacin + Laropiprant |

| LDL-Cholesterol | Decrease | Decrease nih.govima.org.il |

| HDL-Cholesterol | Increase | Increase nih.govima.org.il |

| Triglycerides | Decrease | Decrease nih.govima.org.il |

The primary rationale for including laropiprant in the combination was to counteract the flushing effect induced by nicotinic acid. This flushing is primarily mediated by the release of prostaglandin (B15479496) D2 (PGD2) in the skin. europa.euwikipedia.org Nicotinic acid binds to the GPR109A receptor on Langerhans cells in the skin, triggering the synthesis and release of PGD2. nih.gov PGD2 then acts on the prostaglandin D2 receptor subtype 1 (DP1), causing vasodilation and the characteristic flushing sensation. wikipedia.orgnih.gov

Drug Discovery and Development Science: Preclinical Aspects

Rational Drug Design Principles for Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin, exerts its primary therapeutic effects by activating the G-protein coupled receptor GPR109A (also known as HCA2). mdpi.comresearchgate.net This receptor is found predominantly on adipocytes and immune cells like epidermal Langerhans cells. researchgate.netpsu.edu Activation in adipocytes leads to the inhibition of lipolysis, a key mechanism for its lipid-lowering effects. psu.edu However, activation on Langerhans cells stimulates the release of PGD2, causing vasodilation and the characteristic flushing response. researchgate.netpsu.edu The design of nicotinic acid derivatives, therefore, focused on maximizing GPR109A agonism to retain therapeutic efficacy.

The binding of nicotinic acid and its derivatives to the GPR109A receptor is dependent on several key structural features and interactions with specific amino acid residues within the receptor's binding pocket.

Carboxylate Moiety : A negatively charged carboxylate group is a critical requirement for activity. psu.edu This group forms an essential ionic bond with a positively charged arginine residue (Arg111) located in the third transmembrane helix (TM3) of the receptor. psu.eduresearchgate.net The necessity of this feature is highlighted by the fact that replacing the carboxyl group with an amide results in a loss of activity.

Aromatic System : The aromatic pyridine (B92270) ring of nicotinic acid is also crucial for binding. It is thought to be "sandwiched" within a hydrophobic pocket formed by several amino acid residues. psu.edu These include tryptophan (Trp91) at the junction of TM2 and extracellular loop 1 (ECL1), and phenylalanine (Phe276) or tyrosine (Tyr284) in TM7. psu.eduresearchgate.netsci-hub.se

Hydrogen Bonding : In addition to the primary ionic interaction, a hydrogen-bonding interaction between the heterocyclic ring system of the ligand and a serine residue (Ser178) in ECL2 helps to orient the ligand correctly within the binding site. psu.eduresearchgate.netsci-hub.se

Hydrophobic Environment : The orthosteric binding pocket is characterized by a hydrophobic environment. Cryo-electron microscopy (cryo-EM) structures have confirmed that hydrophobic residues such as Leu83, Leu104, Leu107, Phe180, Phe277, and Leu280 create stabilizing contacts with agonists like niacin and acipimox. biorxiv.org

Mutagenesis studies have confirmed the importance of these residues. Mutations at Arg111, Trp91, Ser178, and Phe276 significantly reduce or abolish nicotinic acid binding and receptor activation. researchgate.net

SAR studies have explored various modifications of the nicotinic acid scaffold to understand how structural changes impact binding affinity and functional activity at the GPR109A receptor.

Propenoic Acid Derivatives : A series of trans-substituted propenoic acids, including fumaric and cinnamic acid derivatives, were synthesized to probe the receptor's binding pocket. researchgate.netnih.gov These studies revealed a preference for a planar trans-propenoic acid pharmacophore with a maximum length of approximately 8 Å. nih.govebi.ac.uksigmaaldrich.com Larger substituents were tolerated if they were oriented out-of-plane. nih.govebi.ac.uksigmaaldrich.com trans-Cinnamic acid was identified as one of the largest planar ligands in the series to retain significant affinity for the receptor, indicating a rather restricted binding pocket. nih.govsigmaaldrich.com

Acylpyrazolone Core : As an alternative to the carboxylic acid, an acylpyrazolone core has been explored as a potential acid mimetic, representing a different scaffold for GPR109A agonism. psu.edu

Pyridine and Pyrazinecarboxylic Acids : Nicotinic acid is the archetypal pyridinecarboxylic acid agonist, showing high affinity for GPR109A. Other small heterocyclic acids, such as 3,5-dimethylpyrazole (B48361) and 3,5-dimethylisoxazole, have also demonstrated potent antilipolytic effects, indicating that different heterocyclic cores can be accommodated. psu.edu

o-Aminobenzoic Acid Structures : High-throughput screening identified GPR109A agonists with an o-aminobenzoic acid structure. Further optimization by adding aryl groups, particularly biphenyl (B1667301) side chains, was explored. To improve pharmacokinetic properties and reduce metabolic degradation, the introduction of aromatic heterocycles into these side chains was investigated.

The table below summarizes the activity of selected nicotinic acid derivatives and related compounds at the GPR109A receptor.

| Compound Name | Chemical Class | Key Structural Feature | Activity Profile |

| Nicotinic Acid | Pyridinecarboxylic Acid | Core scaffold with carboxyl group | High-affinity GPR109A agonist |

| Acipimox | Pyrazinecarboxylic Acid | 5-methylpyrazine-2-carboxylic acid structure | GPR109A agonist psu.edubiorxiv.org |

| trans-Cinnamic Acid | Propenoic Acid Derivative | Phenyl-substituted propenoic acid | GPR109A ligand with appreciable affinity nih.govsigmaaldrich.com |

| Monomethyl fumarate (B1241708) (MMF) | Fumaric Acid Ester | Ester of a dicarboxylic acid | GPR109A agonist researchgate.net |

| 3,5-Dimethylpyrazole | Pyrazole (B372694) Derivative | Heterocyclic acid | Potent antilipolytic effects psu.edu |

Due to the initial lack of a high-resolution crystal structure, computational methods were instrumental in understanding the GPR109A receptor and designing novel ligands.

Homology Modeling : The three-dimensional structure of GPR109A was initially predicted using homology modeling. jrespharm.com The crystal structure of another GPCR, such as the human P2Y1 receptor or bovine rhodopsin, was used as a template to build a model of GPR109A's seven-transmembrane helices. jrespharm.comnih.gov These models were validated using tools like PROCHECK and ProSA-Web to ensure stereochemical quality and were crucial for subsequent docking studies. jrespharm.com

Molecular Docking : Docking simulations were used to screen libraries of compounds and predict their binding poses within the modeled GPR109A binding pocket. jrespharm.com These studies helped in identifying novel heterocyclic compounds with potentially high binding affinity. For instance, docking of nicotinic acid derivatives confirmed the key interactions with residues like Arg111. jrespharm.com

Molecular Dynamics (MD) Simulations : MD simulations were employed to analyze the stability of the receptor-ligand complex over time. jrespharm.com By examining the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers could assess the stability of potential lead compounds within the binding site, providing deeper insight into their interaction dynamics. jrespharm.com

Cryo-EM Structures : More recently, the determination of cryo-EM structures of GPR109A in complex with various agonists (including niacin, acipimox, and others) has provided high-resolution insights, largely validating the earlier computational models. biorxiv.orgresearchgate.net These structures have revealed the precise molecular framework of ligand recognition and receptor activation, offering a robust foundation for future structure-guided drug discovery. biorxiv.orgresearchgate.net

Structure-Activity Relationships (SAR) for Modulating Specific Biological Activities

Rational Drug Design Principles for Laropiprant (B1674511) and DP1 Antagonists

Laropiprant (MK-0524) was designed as a potent and selective antagonist of the prostaglandin (B15479496) D2 receptor subtype 1 (DP1). nih.govapexbt.com PGD2, acting through the DP1 receptor, is the primary mediator of the flushing response caused by nicotinic acid. nih.gov The DP1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP, resulting in vasodilation. pnas.orgnih.gov The design strategy for laropiprant focused on creating a molecule that could effectively block this interaction without affecting other prostanoid receptors.

The design of DP1 antagonists like laropiprant is based on creating molecules that can occupy the receptor's binding pocket and prevent the binding of the endogenous ligand, PGD2.

Core Scaffold : Laropiprant is built upon an indole (B1671886) acetic acid scaffold. nih.gov This class of compounds, including azaindole derivatives, has been a fertile ground for the discovery of potent DP1 antagonists. researchgate.net

Acidic Moiety : Like many prostanoid receptor ligands, a carboxylic acid group is a common feature, as it often mimics the carboxylate of the natural prostaglandin ligands. This feature is present in laropiprant.